molecular formula C17H12Br2O3 B288005 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Número de catálogo B288005
Peso molecular: 424.1 g/mol
Clave InChI: CWWYYQVEMJZDJJ-AATRIKPKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one, also known as DBMC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DBMC belongs to the family of chalcone derivatives and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.

Mecanismo De Acción

The mechanism of action of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is not fully understood, but it is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS). 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has also been shown to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis, contributing to its anticancer properties.
Biochemical and Physiological Effects:
3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to exert various biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), the reduction of ROS levels, and the modulation of various signaling pathways involved in inflammation and cancer. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has also been found to possess hepatoprotective and neuroprotective properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its low solubility in aqueous solutions and limited bioavailability may pose challenges for in vivo studies.

Direcciones Futuras

There are several future directions for the study of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one. Further research is needed to elucidate its mechanism of action and identify its molecular targets. The development of novel formulations and delivery systems may also improve its bioavailability and efficacy. Additionally, the potential synergistic effects of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one with other drugs or natural compounds should be explored. Overall, 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one holds great promise as a therapeutic agent for the treatment of various inflammatory diseases and cancers.

Métodos De Síntesis

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one can be synthesized through a multistep reaction involving the condensation of 2-hydroxyacetophenone with 3-methylbenzaldehyde, followed by bromination and cyclization. The purity and yield of the final product can be improved through various purification techniques.

Aplicaciones Científicas De Investigación

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has also been found to exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.

Propiedades

Nombre del producto

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Fórmula molecular

C17H12Br2O3

Peso molecular

424.1 g/mol

Nombre IUPAC

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H12Br2O3/c1-10-3-2-4-11(7-10)5-6-15(20)13-8-12(18)9-14(19)17(22)16(13)21/h2-9H,1H3,(H,21,22)/b6-5+

Clave InChI

CWWYYQVEMJZDJJ-AATRIKPKSA-N

SMILES isomérico

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

SMILES

CC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

SMILES canónico

CC1=CC(=CC=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.